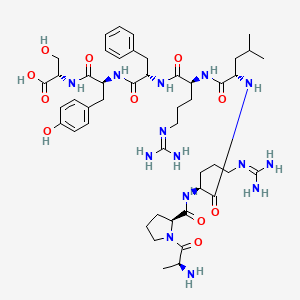

a-Bag Cell Peptide (1-8)

Description

Properties

Molecular Formula |

C47H72N14O11 |

|---|---|

Molecular Weight |

1009.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C47H72N14O11/c1-26(2)22-33(57-39(65)32(13-8-20-54-47(51)52)56-43(69)37-14-9-21-61(37)44(70)27(3)48)40(66)55-31(12-7-19-53-46(49)50)38(64)58-34(23-28-10-5-4-6-11-28)41(67)59-35(24-29-15-17-30(63)18-16-29)42(68)60-36(25-62)45(71)72/h4-6,10-11,15-18,26-27,31-37,62-63H,7-9,12-14,19-25,48H2,1-3H3,(H,55,66)(H,56,69)(H,57,65)(H,58,64)(H,59,67)(H,60,68)(H,71,72)(H4,49,50,53)(H4,51,52,54)/t27-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |

InChI Key |

PBLYKJCUCWCMAV-IFUGPJDHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Neuropeptide α-Bag Cell Peptide (1-8): A Technical Guide to its Function and Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bag Cell Peptide (1-8) (α-BCP(1-8)) is a biologically active neuropeptide derived from the N-terminus of the larger α-Bag Cell Peptide. Primarily studied in the marine mollusk Aplysia californica, this octapeptide plays a significant role as a neurotransmitter, particularly in the regulation of neuronal excitability. Its primary characterized function is the potent inhibition of the left upper quadrant (LUQ) neurons within the abdominal ganglion, as well as the modulation of the bag cell neurons from which it is released. This document provides a comprehensive overview of the function, mechanism of action, and relevant experimental methodologies for the study of α-BCP(1-8).

Core Function and Biological Activity

α-BCP(1-8) is a key player in the neuroendocrine system of Aplysia. It is one of several peptides processed from a common precursor protein that also yields egg-laying hormone (ELH). The primary functions of α-BCP(1-8) include:

-

Inhibition of Left Upper Quadrant (LUQ) Neurons: α-BCP(1-8) acts as a potent inhibitory neurotransmitter on the LUQ neurons (L2, L3, L4, and L6) of the Aplysia abdominal ganglion.[1][2] This inhibition is characterized by hyperpolarization of the neuronal membrane.

-

Modulation of Bag Cell Neuron Activity: The peptide also acts on the bag cell neurons themselves, causing a depolarization that can contribute to the characteristic prolonged afterdischarge of these cells.[2] This suggests an autocrine or paracrine feedback loop.

-

Relative Potency: α-BCP(1-8) is significantly more potent than its precursor, α-BCP(1-9). It is approximately 30 times more potent than α-BCP(1-9) and about 3 times more potent than α-BCP(1-7) in its inhibitory effects on LUQ neurons.

Quantitative Data

The following table summarizes the available quantitative data regarding the biological activity of α-Bag Cell Peptide (1-8) and its related fragments.

| Peptide Fragment | Target Neurons | Effect | Relative Potency | Reference |

| α-BCP(1-8) | LUQ Neurons | Inhibition (Hyperpolarization) | ~30x > α-BCP(1-9) | [3][4] |

| α-BCP(1-8) | LUQ Neurons | Inhibition (Hyperpolarization) | ~3x > α-BCP(1-7) | |

| α-BCP(1-7) | LUQ Neurons | Inhibition (Hyperpolarization) | ~10x > α-BCP(1-9) | [5] |

| α-BCP(1-9) | LUQ Neurons | Inhibition (Hyperpolarization) | Baseline | [3][4][5] |

Signaling Pathway

The inhibitory action of α-BCP(1-8) on LUQ neurons is mediated through a G-protein coupled receptor (GPCR), though the specific receptor has yet to be identified. The proposed signaling cascade involves the following steps:

-

Receptor Binding: α-BCP(1-8) binds to its specific GPCR on the surface of the target neuron.

-

G-Protein Activation: This binding activates an associated inhibitory G-protein (likely a Gi/o protein).

-

Second Messenger Modulation: The activated G-protein, in turn, is thought to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The reduction in cAMP levels is hypothesized to modulate the activity of an inwardly rectifying potassium channel, leading to an increase in K+ efflux.

-

Neuronal Hyperpolarization: The increased outward potassium current results in hyperpolarization of the neuronal membrane, leading to an inhibitory postsynaptic potential (IPSP) and a decrease in neuronal firing.

Experimental Protocols

Electrophysiological Recording of LUQ Neuron Inhibition

This protocol describes the methodology for assessing the inhibitory effect of α-BCP(1-8) on Aplysia LUQ neurons via intracellular recording.

Materials:

-

Aplysia californica

-

Artificial seawater (ASW)

-

Dissection tools

-

Sylgard-coated recording chamber

-

Intracellular recording amplifier

-

Glass microelectrodes (10-20 MΩ resistance)

-

3 M KCl (for microelectrode filling)

-

Micromanipulator

-

Perfusion system

-

Synthetic α-BCP(1-8)

Procedure:

-

Dissection: Anesthetize an Aplysia by injecting an isotonic MgCl2 solution. Dissect the abdominal ganglion and pin it to the bottom of a Sylgard-coated recording chamber.

-

Sheath Removal: Carefully remove the connective tissue sheath overlying the LUQ neurons to allow for microelectrode penetration.

-

Neuron Identification: Identify the LUQ neurons (L2, L3, L4, or L6) based on their size and location within the ganglion.

-

Intracellular Recording Setup: Fill a glass microelectrode with 3 M KCl and connect it to the amplifier headstage. Using a micromanipulator, impale a target LUQ neuron.

-

Baseline Recording: Establish a stable resting membrane potential and record spontaneous neuronal activity in normal ASW.

-

Peptide Application: Perfuse the ganglion with ASW containing a known concentration of synthetic α-BCP(1-8). For a dose-response analysis, apply a range of concentrations in ascending order, with washout periods in between.

-

Data Acquisition: Record the changes in membrane potential, specifically the peak hyperpolarization, in response to peptide application.

-

Data Analysis: Measure the amplitude of the hyperpolarization for each peptide concentration and plot the dose-response curve to determine the potency of α-BCP(1-8).

cAMP Level Measurement in Ganglia

This protocol provides a general framework for measuring changes in cAMP levels in Aplysia ganglia in response to α-BCP(1-8) using a competitive enzyme immunoassay (EIA).

Materials:

-

Aplysia abdominal ganglia

-

α-BCP(1-8)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Lysis buffer

-

Commercial cAMP EIA kit

-

Microplate reader

Procedure:

-

Ganglion Preparation: Dissect abdominal ganglia as described previously.

-

Incubation: Incubate ganglia in ASW containing a phosphodiesterase inhibitor (to prevent cAMP degradation) for a predetermined time.

-

Treatment: Divide the ganglia into control and experimental groups. Treat the experimental group with a specific concentration of α-BCP(1-8) for a defined incubation period. The control group receives only the vehicle.

-

Lysis: Following treatment, rapidly homogenize the ganglia in lysis buffer to release intracellular contents.

-

Centrifugation: Centrifuge the homogenates to pellet cellular debris.

-

cAMP Assay: Perform the cAMP EIA on the supernatants according to the manufacturer's instructions. This typically involves the incubation of the sample with a fixed amount of HRP-labeled cAMP and a cAMP-specific antibody in a pre-coated microplate.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the cAMP concentration in each sample based on a standard curve. Compare the cAMP levels between the control and α-BCP(1-8) treated groups.

Conclusion

α-Bag Cell Peptide (1-8) is a potent inhibitory neuropeptide in the Aplysia nervous system. Its function is critical for the modulation of specific neuronal circuits, primarily through a G-protein coupled, cAMP-dependent signaling pathway that leads to the hyperpolarization of target neurons. The experimental protocols outlined in this guide provide a foundation for the further investigation of this and other neuropeptides in model organisms, with potential implications for understanding the fundamental principles of neuromodulation and for the development of novel therapeutic agents targeting GPCR pathways.

References

- 1. login.medscape.com [login.medscape.com]

- 2. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides [pubmed.ncbi.nlm.nih.gov]

- 5. Proteolytic processing of the Aplysia egg-laying hormone prohormone - PMC [pmc.ncbi.nlm.nih.gov]

α-Bag Cell Peptide (1-8): A Technical Guide to its Discovery, History, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-Bag Cell Peptide (1-8) [α-BCP(1-8)], a neuropeptide identified in the marine mollusk Aplysia californica. It details the discovery, history, and key experimental findings related to this potent neuronal inhibitor. This document includes detailed experimental protocols, quantitative data, and visualizations of signaling pathways and experimental workflows to serve as a valuable resource for researchers in neuroscience and drug development.

Introduction

The nervous system of the marine snail Aplysia californica has long served as a valuable model for understanding the fundamental principles of neuronal function, learning, and memory. Within this system, a cluster of neurosecretory cells known as the bag cells orchestrates complex behaviors, most notably the stereotyped egg-laying sequence. This process is mediated by a cocktail of bioactive peptides released from these neurons. Among these is α-Bag Cell Peptide (1-8), a potent inhibitory neuropeptide that plays a crucial role in modulating neuronal activity. This guide delves into the scientific journey of α-BCP(1-8), from its initial discovery to our current understanding of its function and mechanism of action.

Discovery and History

The story of α-BCP(1-8) is intrinsically linked to the study of the bag cell neurons and their role in Aplysia's reproductive behavior. In the early 1980s, researchers identified that while the well-characterized Egg-Laying Hormone (ELH) was responsible for many of the excitatory actions of bag cell discharge, it did not account for the observed inhibition of certain neurons, particularly the left upper quadrant (LUQ) neurons of the abdominal ganglion[1]. This suggested the existence of a second, inhibitory neurotransmitter.

Subsequent research led to the isolation and characterization of a family of peptides from bag cell extracts, collectively known as the α-Bag Cell Peptides (α-BCPs)[1]. These were found to exist in three forms: α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7)[2][3]. Through purification and sequencing, the primary structure of α-BCP(1-8) was determined to be Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser[1].

Further studies revealed that α-BCP(1-9) is encoded by the same gene as ELH, and that α-BCP(1-8) and α-BCP(1-7) are post-translationally cleaved from the parent α-BCP(1-9) peptide[1]. Importantly, bioassays demonstrated that α-BCP(1-8) is the most potent of the three forms in inhibiting LUQ neurons, being approximately 3 times more potent than α-BCP(1-7) and significantly more potent than α-BCP(1-9)[1][3][4]. This established α-BCP(1-8) as a key inhibitory neurotransmitter in the Aplysia nervous system.

Quantitative Data

The following tables summarize the key quantitative findings from studies on α-BCP(1-8) and its related peptides.

Table 1: Relative Potency of α-Bag Cell Peptides on LUQ Neuron Inhibition

| Peptide | Relative Potency | Reference |

| α-BCP(1-9) | 1 | [4] |

| α-BCP(1-7) | 10 | [4] |

| α-BCP(1-8) | 30 | [4] |

Table 2: Electrophysiological Effects of α-BCP(1-8) on Aplysia Neurons

| Neuron Type | Effect | Concentration | Key Findings | Reference |

| Left Upper Quadrant (LUQ) Neurons | Inhibition (hyperpolarization and decreased firing rate) | 0.1 µM | Mimics the inhibitory effect of bag cell discharge. | [1][3] |

| Neuron R2 | Inhibition (hyperpolarization) | Not specified | α-BCP(1-8) induces a membrane conductance increase. | [5] |

| Bag Cell Neurons (Autoreceptors) | Inhibition of ongoing discharge | > 1 nM | Acts directly on bag cell neurons to reduce cAMP levels. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of α-BCP(1-8).

Peptide Extraction and Purification from Aplysia Ganglia

This protocol describes the general procedure for isolating neuropeptides from Aplysia neuronal tissue.

-

Ganglia Dissection: Anesthetize Aplysia californica by injection of isotonic MgCl₂. Dissect the abdominal or cerebral ganglia and immediately freeze them on dry ice to prevent protein degradation[7].

-

Homogenization: Homogenize the frozen ganglia in an extraction buffer (e.g., 20 mM trifluoroacetic acid (TFA) with a reducing agent like 2-mercaptoethanol)[2]. Heat the homogenate to 100°C for 10 minutes to denature proteases, followed by centrifugation to pellet cellular debris[2].

-

Solid-Phase Extraction: Apply the supernatant to a C18 Sep-Pak cartridge to bind the peptides. Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% TFA) to remove salts and other hydrophilic impurities.

-

Elution: Elute the bound peptides with a high concentration of organic solvent (e.g., 75% acetonitrile in 0.1% TFA)[2].

-

High-Performance Liquid Chromatography (HPLC): Further purify the peptide mixture using reverse-phase HPLC. Employ a gradient of increasing organic solvent concentration to separate the peptides based on their hydrophobicity. Collect fractions and assay for biological activity (e.g., inhibition of LUQ neurons).

-

Multi-Step HPLC: For higher purity, subject the active fractions to subsequent rounds of HPLC using different column chemistries or elution conditions[8].

Peptide Sequencing by Edman Degradation

This protocol outlines the steps for determining the amino acid sequence of a purified peptide.

-

Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC covalently attaches to the N-terminal amino acid of the peptide, forming a phenylthiocarbamyl (PTC)-peptide derivative[9][10][11].

-

Cleavage: The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide intact[11][12].

-

Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid[11][12].

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.

-

Repetitive Cycles: The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire peptide sequence is determined[9][10][11].

Intracellular Recording from Aplysia LUQ Neurons

This protocol describes the method for measuring the electrophysiological response of individual neurons to α-BCP(1-8).

-

Ganglion Preparation: Dissect the abdominal ganglion from an anesthetized Aplysia. Treat the ganglion with a protease (e.g., dispase) to soften the connective tissue sheath for easier cell penetration[7]. Pin the ganglion in a recording chamber continuously perfused with artificial seawater (ASW).

-

Neuron Identification: Identify the LUQ neurons based on their size, position, and characteristic spontaneous firing pattern under a dissecting microscope[7].

-

Microelectrode Impalement: Fabricate sharp glass microelectrodes and fill them with a conductive solution (e.g., 3 M KCl). Carefully impale an LUQ neuron with a microelectrode connected to an amplifier to record the membrane potential[7].

-

Peptide Application: Apply synthetic α-BCP(1-8) to the ganglion via the perfusion system at known concentrations.

-

Data Acquisition: Record the neuron's membrane potential and firing rate before, during, and after peptide application using electrophysiology software. Analyze the data to quantify the inhibitory effect (e.g., degree of hyperpolarization, percent decrease in spike frequency).

Measurement of cAMP Levels in Aplysia Neurons

This protocol outlines a method to assess the effect of α-BCP(1-8) on intracellular second messenger levels.

-

Ganglia Incubation: Dissect abdominal ganglia and incubate them in ASW containing the experimental compounds (e.g., α-BCP(1-8), phosphodiesterase inhibitors, adenylate cyclase activators) for a defined period.

-

Tissue Homogenization: Rapidly freeze the ganglia and homogenize them in a suitable buffer to release intracellular contents.

-

cAMP Assay: Measure the concentration of cAMP in the homogenate using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA)[5]. These assays typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

-

Data Analysis: Compare the cAMP levels in ganglia treated with α-BCP(1-8) to control ganglia to determine the effect of the peptide on cAMP production.

Signaling Pathway and Experimental Workflows

Proposed Signaling Pathway of α-BCP(1-8)

Based on experimental evidence, α-BCP(1-8) is believed to exert its inhibitory effects through a G-protein coupled receptor (GPCR) that modulates intracellular cyclic AMP (cAMP) levels and ion channel activity.

Caption: Proposed signaling pathway for α-BCP(1-8) mediated neuronal inhibition.

Experimental Workflow for Discovery and Characterization

The following diagram illustrates the logical flow of experiments that led to the identification and characterization of α-BCP(1-8).

Caption: Workflow for the discovery and characterization of α-BCP(1-8).

Conclusion

α-Bag Cell Peptide (1-8) stands as a significant discovery in the field of neuropeptide research, highlighting the complexity of neuronal signaling even in seemingly simple organisms. Its identification as a potent inhibitory neurotransmitter, processed from a larger precursor that also gives rise to an excitatory peptide, provides a fascinating example of molecular economy and functional diversity in the nervous system. The detailed experimental protocols and quantitative data presented in this guide offer a foundation for future research into the physiological roles of α-BCP(1-8) and the potential for targeting its signaling pathway for therapeutic purposes. The continued study of this and other neuropeptides in model organisms like Aplysia will undoubtedly continue to yield fundamental insights into the molecular basis of behavior.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Intracellular neural control of an active feeding structure in Aplysia using a carbon fiber electrode array - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and sequencing of neuropeptides contained in neuron R15 of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compartmentalization of cyclic AMP elevation in neurons of Aplysia californica [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of Sensory Neurons of Aplysia californica for Patch Clamp Recordings of Glutamatergic Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aplysia Ganglia Preparation for Electrophysiological and Molecular Analyses of Single Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primary structure of a new neuropeptide, cerebral peptide 2, purified from cerebral ganglia of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 12. ehu.eus [ehu.eus]

a-Bag Cell Peptide (1-8) mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of α-Bag Cell Peptide (1-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bag Cell Peptide (1-8) [α-BCP(1-8)] is an eight-amino-acid neuropeptide (Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser) derived from a larger precursor protein in the neuroendocrine bag cells of Aplysia californica.[1][2] It functions as a potent neurotransmitter and neuromodulator, playing a critical role in regulating the neural circuits that control egg-laying behavior. α-BCP(1-8) is notably more potent than its nine-amino-acid precursor, α-BCP(1-9).[1] This peptide exerts distinct effects on different neuronal populations, primarily causing inhibition of left upper quadrant (LUQ) neurons and participating in a complex autoregulatory feedback loop on the bag cells themselves.[3][4][5] This guide provides a detailed overview of the mechanism of action of α-BCP(1-8), summarizing key quantitative data and providing detailed experimental protocols and signaling pathway diagrams.

Core Mechanisms of Action

α-BCP(1-8) is released from bag cell neurons during a prolonged electrical discharge that precedes egg-laying.[6] Its primary functions are twofold:

-

Inhibition of LUQ Neurons: α-BCP(1-8) acts on a specific subset of neurons in the abdominal ganglion, known as the left upper quadrant (LUQ) neurons (e.g., L2-L4, L6), causing hyperpolarization and cessation of their spontaneous firing.[1][5] This action is mediated by an increase in membrane conductance to one or more ions, effectively shunting the neuronal membrane.[6][7]

-

Autoregulation of Bag Cell Neurons: The peptide also acts directly on the bag cells from which it is released. This autoregulatory role is complex, involving both inhibitory and excitatory feedback. It can prematurely terminate an ongoing bag cell discharge, an effect linked to the modulation of cAMP levels and the activation of an inwardly rectifying potassium current.[8] Conversely, some forms of BCPs have been shown to have excitatory effects on bag cells, suggesting a positive feedback mechanism may also be at play.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the electrophysiological effects of α-BCP(1-8).

Table 1: Electrophysiological Effects of α-BCP(1-8) on LUQ Neurons

| Parameter | Value | Neuron Type | Reference |

| Effect | Membrane Hyperpolarization, Inhibition of Firing | LUQ Neurons (L2-L4, L6) | [1] |

| EC₅₀ (estimated) | ~1 µM | LUQ Neurons | [1] |

| Potency Comparison | ~3 times more potent than α-BCP(1-7) | LUQ Neurons | [1] |

| Mechanism | Increased membrane conductance | LUQ Neurons | [6][7] |

Note: The EC₅₀ is estimated from the dose-response curve presented in Rothman et al. (1983), as a specific value was not provided.[1]

Table 2: Autoregulatory Effects of α-BCP(1-8) on Bag Cell Neurons

| Parameter | Value/Observation | Conditions | Reference |

| Effect on Discharge | Premature termination of ongoing discharge | Application during discharge | [8] |

| Effective Concentration | 1 µM | Cultured bag cells | [8] |

| Second Messenger Link | Inhibition is prevented by elevated intracellular cAMP | Pharmacological elevation of cAMP | [8] |

| Ionic Mechanism | Activation of an inwardly rectifying K⁺ current | Voltage-clamp recording | [8] |

| Excitatory Effect | Slow depolarization (α-BCP forms are equipotent) | Arterial perfusion | [9] |

Signaling Pathways

The dual actions of α-BCP(1-8) on distinct neuronal targets are mediated by different signaling pathways, likely involving distinct G-protein coupled receptors (GPCRs).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of α-BCP(1-8). These are representative protocols based on established techniques for Aplysia neurobiology.[3][8][10][11]

Protocol 1: Preparation of Aplysia Abdominal Ganglion for Electrophysiology

-

Anesthesia: Anesthetize an adult Aplysia californica (100-200 g) by injecting an isotonic MgCl₂ solution (380 mM) into the hemocoel, equivalent to 30-50% of the animal's body weight. Wait for the animal to become fully relaxed (approx. 10-15 minutes).[3]

-

Dissection: Pin the animal to a dissecting dish. Make a longitudinal incision to expose the body cavity and locate the abdominal ganglion.

-

Ganglion Isolation: Carefully dissect the abdominal ganglion with its associated nerves and transfer it to a Sylgard-lined petri dish containing cold artificial seawater (ASW: 460 mM NaCl, 10 mM KCl, 11 mM CaCl₂, 55 mM MgCl₂, 10 mM HEPES, pH 7.6).

-

Desheathing: Pin the ganglion ventral side up. Using fine forceps and micro-scissors, carefully remove the outer connective tissue sheath to expose the neuronal cell bodies. For intracellular recordings, this step is critical for obtaining high-quality impalements.

-

Perfusion Setup: Transfer the desheathed ganglion to a recording chamber and continuously perfuse with ASW at a rate of 1-2 mL/min.

Protocol 2: Intracellular Recording from LUQ Neurons

-

Electrode Preparation: Pull sharp microelectrodes from borosilicate glass capillaries to a resistance of 10-20 MΩ. Backfill the electrodes with 3 M KCl.

-

Neuron Identification: Identify LUQ neurons (e.g., L3, L4) based on their characteristic size, position, and pigmentation on the ventral surface of the ganglion.

-

Impalement: Using a micromanipulator, carefully impale a target LUQ neuron. Monitor the membrane potential until a stable resting potential of -40 to -50 mV is achieved.

-

Baseline Recording: Record the spontaneous bursting activity of the neuron in current-clamp mode for a stable baseline period of at least 5-10 minutes.

-

Peptide Application: Switch the perfusion line to ASW containing the desired concentration of α-BCP(1-8). Record the change in membrane potential and firing rate.

-

Washout: After the desired recording period, switch the perfusion back to normal ASW to observe the reversal of the peptide's effects.

Protocol 3: Whole-Cell Voltage-Clamp Recording from Bag Cell Neurons

This protocol is best suited for isolated, cultured bag cell neurons but can be adapted for in-situ recordings in the ganglion.

-

Electrode Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ. Fire-polish the tips.

-

Internal Solution: Fill the pipette with an internal solution appropriate for recording potassium currents (e.g., in mM: 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2).[12]

-

Cell Approach and Sealing: Under positive pressure, approach a bag cell neuron. Upon contact, release the pressure to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch and establish the whole-cell configuration.

-

Voltage-Clamp Protocol: Hold the neuron at a potential of -60 mV. Apply a series of hyperpolarizing voltage steps to elicit the inwardly rectifying K⁺ current.

-

Data Acquisition: Record baseline currents. Perfuse the chamber with ASW containing 1 µM α-BCP(1-8) and repeat the voltage-step protocol to measure the peptide-induced changes in the K⁺ current.

Conclusion and Future Directions

α-BCP(1-8) is a well-characterized neuropeptide that acts as a key inhibitory neurotransmitter and a complex autoregulator within the Aplysia egg-laying neural circuit. Its mechanism involves direct modulation of ion channels, leading to hyperpolarization in target neurons, and interaction with second messenger systems to provide feedback control on the cells that release it. While its primary electrophysiological effects are established, significant work remains. Future research should focus on the definitive identification and cloning of the specific BCP receptors to enable detailed pharmacological and structural studies. Elucidating the precise downstream signaling components, particularly for the excitatory autoregulatory pathway, and understanding how the inhibitory and excitatory feedback loops are balanced to shape the bag cell discharge will provide a more complete picture of this peptide's function in orchestrating complex behaviors.

References

- 1. pnas.org [pnas.org]

- 2. alpha-Bag cell peptide [1-8] [novoprolabs.com]

- 3. Aplysia Ganglia Preparation for Electrophysiological and Molecular Analyses of Single Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a-Bag Cell Peptide (1-8) - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preparation of Aplysia sensory-motor neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. A multiplexed fluorescent assay for independent second-messenger systems: decoding GPCR activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of Aplysia Sensory-motor Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of Sensory Neurons of Aplysia californica for Patch Clamp Recordings of Glutamatergic Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. axolbio.com [axolbio.com]

The Role of α-Bag Cell Peptide (1-8) in Egg-Laying Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The egg-laying behavior in the marine mollusk Aplysia californica is a complex neuroendocrine process orchestrated by a cascade of neuropeptides. Among these, the α-Bag Cell Peptide (1-8) (α-BCP(1-8)) plays a critical modulatory role. This technical guide provides an in-depth analysis of α-BCP(1-8), focusing on its synthesis, mechanism of action, and the signaling pathways it regulates to influence egg-laying behavior. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the field of neurobiology and drug development.

Introduction

The neurosecretory bag cells of Aplysia are central to the initiation and regulation of egg-laying and its associated behaviors. These neurons synthesize a large precursor protein, the Egg-Laying Hormone (ELH) prohormone, which is post-translationally processed to yield multiple bioactive peptides, including ELH and several Bag Cell Peptides (BCPs). The α-BCPs are a family of small peptides that includes α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7). While ELH has primarily excitatory effects, α-BCP(1-8) exerts a potent inhibitory influence on specific target neurons and an auto-inhibitory effect on the bag cells themselves. This dual function suggests a sophisticated feedback mechanism to fine-tune the duration and intensity of the egg-laying process.

Peptide Processing and Potency

α-BCP(1-8) is not directly encoded by the ELH gene but is rather a product of enzymatic cleavage. The primary product is α-BCP(1-9), which is then processed by an intravesicular carboxypeptidase to yield the more active α-BCP(1-8) and α-BCP(1-7) forms. This processing step is a critical determinant of the peptide's biological activity.

Table 1: Relative Potency of α-Bag Cell Peptides

| Peptide | Relative Potency (Inhibition of LUQ Neurons) |

| α-BCP(1-9) | 1x |

| α-BCP(1-8) | 30x |

| α-BCP(1-7) | 10x |

Data synthesized from multiple sources indicating the significantly higher potency of the processed forms.

Mechanism of Action and Signaling Pathways

α-BCP(1-8) exerts its effects through distinct signaling pathways in different neuronal populations.

Auto-inhibition of Bag Cell Neurons

α-BCP(1-8) acts as an auto-inhibitor, contributing to the termination of the prolonged bag cell discharge required for egg-laying. This is achieved through a G-protein coupled receptor (GPCR) that, when activated, leads to a reduction in intracellular cyclic AMP (cAMP) levels. This decrease in cAMP modulates the activity of voltage-dependent potassium channels, leading to hyperpolarization and a decrease in neuronal excitability. Specifically, α-BCP(1-8) has been shown to enhance an inwardly rectifying potassium current.

Inhibition of Left Upper Quadrant (LUQ) Neurons

α-BCP(1-8) is a potent inhibitor of the left upper quadrant (LUQ) neurons in the abdominal ganglion. This inhibitory action is rapid and contributes to the coordinated neuronal activity patterns observed during egg-laying. The binding of α-BCP(1-8) to its receptor on LUQ neurons leads to an increase in membrane conductance, likely to potassium and/or chloride ions, resulting in hyperpolarization and cessation of firing. While the specific receptor and downstream signaling cascade are not fully elucidated, it is hypothesized to be a GPCR-mediated pathway.

A Technical Guide to the Proteolytic Processing of the α-Bag Cell Peptide (1-8) Precursor Protein in Aplysia californica

Abstract

The neurosecretory bag cell neurons of the marine mollusk Aplysia californica provide a powerful model system for investigating the synthesis, processing, and secretion of neuropeptides. These neurons orchestrate egg-laying behavior through the coordinated release of multiple peptides derived from a single precursor protein, the Egg-Laying Hormone (ELH) prohormone. This guide offers an in-depth examination of the proteolytic processing cascade that generates the α-Bag Cell Peptides (α-BCPs), with a particular focus on the conversion of the initial α-BCP(1-9) product to the highly potent, eight-residue form, α-BCP(1-8). We will detail the enzymatic steps, present quantitative data on peptide properties and bioactivity, outline key experimental methodologies used in this research, and visualize the core pathways and workflows. This document is intended for researchers, neuroscientists, and drug development professionals interested in neuropeptide biology and post-translational modification.

The Egg-Laying Hormone (ELH) Precursor Protein

The journey to α-BCP(1-8) begins with the ELH prohormone (pro-ELH), a 271-residue polypeptide synthesized in the bag cell neurons.[1] This precursor is a classic example of neuropeptide polyprotein, containing the sequences for several distinct, biologically active peptides within its single amino acid chain. These include the α-, β-, and γ-Bag Cell Peptides (BCPs), an acidic peptide (AP), and the 36-amino acid Egg-Laying Hormone (ELH) itself.[2] The organized structure of the prohormone ensures that, upon processing, these peptides are generated in roughly equimolar amounts, allowing for their coordinated release to regulate complex behaviors.[3]

The Proteolytic Processing Cascade

The maturation of α-BCP(1-8) from the pro-ELH precursor is a multi-step enzymatic process occurring within the secretory pathway of the bag cell neurons. The cleavage activities are membrane-associated and exhibit a pH optimum between 5.5 and 6.5, characteristic of processing within acidic vesicles.[4]

-

Initial Prohormone Cleavage: Following the removal of the N-terminal signal peptide, the first major processing event is a rapid cleavage at a tetrabasic sequence (Arg-Arg-Lys-Arg).[5] This cut, mediated by a prohormone convertase (a subtilisin-like endoprotease), separates the N-terminal region containing the BCPs from the C-terminal region containing ELH.[5][6][7]

-

Generation of α-BCP(1-9): The N-terminal fragment undergoes further processing at dibasic cleavage sites, releasing the individual BCPs.[5] Biochemical and molecular data indicate that the nine-residue peptide, α-BCP(1-9), is the form that is directly cleaved from the precursor.[8]

-

Conversion to α-BCP(1-8): In a crucial final maturation step, a small amount of α-BCP(1-9) is converted to α-BCP(1-8).[8] This conversion involves an unusual C-terminal cleavage of a single leucine (B10760876) residue. This reaction is catalyzed by an intravesicular carboxypeptidase, which effectively "trims" the peptide to its most potent form.[8] The presence of both α-BCP(1-8) and α-BCP(1-9) has been confirmed in bag cell somata and terminals through immunostaining with highly specific antisera.[8]

Quantitative Data and Bioactivity

The differential processing of α-BCP is not merely a biochemical curiosity; it is a critical mechanism for regulating neuronal signaling. The conversion from the 9-residue to the 8-residue form dramatically enhances its biological activity.

Table 1: Physicochemical Properties of α-BCP Forms

| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Theoretical pI |

| α-BCP(1-8) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser | 1009.16[9] | 11.16[9] |

| α-BCP(1-9) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu | ~1122.33 | Not Reported |

Table 2: Bioactivity and Processing Kinetics

| Peptide | Bioactivity | Processing Dynamics |

| α-BCP(1-8) | 30 times more potent than α-BCP(1-9) in inhibiting target neurons.[8] | Generated from α-BCP(1-9) via carboxypeptidase activity in vesicles before release.[8] |

| α-BCP(1-9) | Serves as the precursor to the more active form.[8] | Directly cleaved from the prohormone. Processing of the precursor's C-terminal half is rapid (products appear within 4h), while N-terminal processing is slower and less complete (>20h).[5] |

Key Experimental Methodologies

The elucidation of the α-BCP processing pathway has relied on a combination of biochemical, immunological, and analytical techniques.

Experimental Protocols

-

Peptide Identification and Sequencing:

-

Objective: To isolate and determine the primary structure of α-BCP forms.

-

Methodology:

-

Homogenize bag cell clusters from Aplysia abdominal ganglia.

-

Purify peptides from the extract using multiple rounds of High-Pressure Liquid Chromatography (HPLC).[3][10]

-

Collect fractions and assay for biological activity on target neurons.

-

Determine the amino acid sequence of purified active peptides using automated Edman degradation.[3][10]

-

-

-

Cellular Localization by Immunohistochemistry:

-

Objective: To determine the location of different α-BCP forms within the bag cell neurons.

-

Methodology:

-

Generate highly specific rabbit antisera against synthetic α-BCP(1-8) and α-BCP(1-9).[8]

-

Fix and section abdominal ganglia containing the bag cells.

-

Incubate the tissue sections with the primary antisera.

-

Apply a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Visualize the distribution of fluorescence in bag cell somata and nerve terminals using fluorescence microscopy to confirm the presence and location of both peptide forms.[8]

-

-

-

Peptide Profiling by Mass Spectrometry (MALDI-TOF MS):

-

Objective: To identify the full range of processed peptides in single neurons.

-

Methodology:

-

Isolate individual bag cell neurons from the abdominal ganglion.

-

Place the single cell directly onto a MALDI target plate with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

-

Analyze the sample using a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.[1][11]

-

Compare the resulting mass spectrum against a database of predicted peptide masses from the pro-ELH sequence to identify various cleavage products, including α-BCP(1-8) and α-BCP(1-7).[1][11]

-

-

Functional Significance and Implications for Drug Development

The processing of the ELH prohormone is a highly regulated process that generates a suite of peptides with diverse functions. The specific conversion of α-BCP(1-9) to the more potent α-BCP(1-8) represents a key regulatory control point.[8] By modulating the activity of the intravesicular carboxypeptidase, the neuron can fine-tune the inhibitory strength of its signal output without altering gene expression or overall protein synthesis.

This system holds significant implications for therapeutic development:

-

Enzyme Inhibition: The enzymes responsible for precursor processing, such as prohormone convertases and carboxypeptidases, are potential drug targets.[12][13] Developing specific inhibitors for these enzymes could modulate the production of bioactive peptides involved in various physiological and pathological processes.

-

Peptide Analogues: Understanding the structure-activity relationship, such as the dramatic increase in potency upon removal of the C-terminal leucine, provides a blueprint for designing more stable and potent synthetic peptide analogues for therapeutic use.

-

Model System: Aplysia continues to serve as an invaluable model for dissecting the fundamental molecular machinery of neuropeptide processing, offering insights that are often translatable to more complex vertebrate systems.[2]

Conclusion

The generation of α-Bag Cell Peptide (1-8) is a sophisticated process of post-translational modification, beginning with a large, multi-functional precursor protein and culminating in a highly potent inhibitory neurotransmitter. The cascade involves initial cleavage by prohormone convertases followed by a crucial trimming step by a carboxypeptidase, which enhances the peptide's bioactivity thirty-fold. The study of this pathway in the Aplysia bag cells has not only illuminated a key aspect of neuroendocrine control of behavior but also provides a foundational framework for understanding neuropeptide processing and its potential as a target for therapeutic intervention.

References

- 1. Proteolytic processing of the Aplysia egg-laying hormone prohormone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bag cell neurons - Scholarpedia [scholarpedia.org]

- 3. pnas.org [pnas.org]

- 4. Neuropeptide processing activity in Aplysia bag cell homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Processing of the egg-laying hormone (ELH) precursor in the bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insulin Prohormone Processing, Distribution, and Relation to Metabolism in Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alpha-Bag cell peptide [1-8] [novoprolabs.com]

- 10. Primary structure of a new neuropeptide, cerebral peptide 2, purified from cerebral ganglia of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteolytic processing of the Aplysia egg-laying hormone prohormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proteolytic enzymes in the post-translational processing of polypeptide hormone precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Processing of peptide and hormone precursors at the dibasic cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Activity of α-Bag Cell Peptide (1-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bag Cell Peptide (1-8) (α-BCP(1-8)) is a potent, endogenously active neuropeptide derived from the precursor α-BCP(1-9) in the neuroendocrine bag cells of the marine mollusk Aplysia californica. This peptide plays a crucial role in regulating the excitability of specific neuronal populations, contributing to the complex neural circuits governing reproductive behaviors. This technical guide provides an in-depth overview of the endogenous activity of α-BCP(1-8), detailing its physiological effects, the underlying signaling mechanisms, and the experimental protocols used for its study.

Introduction

The bag cell neurons of Aplysia are a well-established model system for studying neuropeptide function and neuronal network modulation. These neurons co-secrete a family of peptides, including the egg-laying hormone (ELH) and various bag cell peptides (BCPs), which orchestrate a prolonged series of behaviors associated with egg-laying. α-BCP(1-8) is a key modulator within this system, exhibiting significantly higher potency than its precursor, α-BCP(1-9).[1][2] This guide focuses on the endogenous activity of the octapeptide, α-BCP(1-8), summarizing its known functions and the methodologies to investigate them.

Physiological Effects of α-BCP(1-8)

The primary endogenous activities of α-BCP(1-8) are the inhibition of specific target neurons and the auto-excitation of the bag cells themselves, creating a complex feedback loop.

Inhibitory Action on Left Upper Quadrant (LUQ) Neurons

α-BCP(1-8) is a potent inhibitor of the Left Upper Quadrant (LUQ) neurons in the abdominal ganglion of Aplysia.[3][4] This inhibition is characterized by a hyperpolarization of the neuronal membrane and a decrease in firing rate. Notably, α-BCP(1-8) is approximately 30 times more potent than its precursor, α-BCP(1-9), in mediating this inhibitory effect.[1][2]

Table 1: Qualitative Summary of α-BCP(1-8) Inhibitory Activity on LUQ Neurons

| Parameter | Observation | Reference |

| Effect on Membrane Potential | Hyperpolarization | [3] |

| Effect on Firing Rate | Decrease | [5] |

| Relative Potency | ~30-fold higher than α-BCP(1-9) | [1][2] |

| Mechanism | Increase in membrane conductance | [3] |

Note: Despite extensive literature searches, specific quantitative dose-response data for the inhibitory effect of α-BCP(1-8) on LUQ neurons, which would be suitable for a detailed table, was not available in the public domain at the time of this review.

Excitatory Action on Bag Cell Neurons

In addition to its inhibitory effects on target neurons, α-BCP(1-8) also acts as an auto-excitatory signal on the bag cell neurons from which it is released.[6] This positive feedback mechanism contributes to the prolonged, synchronous firing of the bag cell cluster, ensuring a sustained release of neuropeptides required for the egg-laying cascade.

Table 2: Qualitative Summary of α-BCP(1-8) Excitatory Activity on Bag Cell Neurons

| Parameter | Observation | Reference |

| Effect on Membrane Potential | Slow depolarization | [7] |

| Effect on Firing Pattern | Initiation and maintenance of afterdischarge | [3] |

| Functional Significance | Positive feedback loop for sustained neuropeptide release | [6] |

Signaling Pathway of α-BCP(1-8) in LUQ Neurons

The inhibitory action of α-BCP(1-8) on LUQ neurons is mediated through a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase.

Upon binding of α-BCP(1-8) to its receptor, the inhibitory G-protein, Gαi, is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), which in turn affects the phosphorylation state and activity of ion channels, likely potassium channels, leading to membrane hyperpolarization and neuronal inhibition.

Experimental Protocols

The study of α-BCP(1-8) activity relies heavily on electrophysiological techniques performed on the isolated nervous system of Aplysia.

Preparation of Aplysia Abdominal Ganglion

-

Animal Anesthesia: Anesthetize an adult Aplysia californica by injecting an isotonic solution of MgCl2 (approximately 337 mM) into the hemocoel.

-

Ganglion Dissection: Dissect the abdominal ganglion and place it in a chilled solution of artificial seawater (ASW).

-

Desheathing: To allow for electrode penetration, the connective tissue sheath surrounding the ganglion is enzymatically softened using a brief incubation in a protease solution (e.g., dispase or trypsin) dissolved in ASW.

-

Mounting: The desheathed ganglion is pinned, ventral side up, to the bottom of a recording chamber coated with a silicone elastomer (e.g., Sylgard).

-

Perfusion: The preparation is continuously superfused with oxygenated ASW at a constant flow rate and temperature (typically 14-16°C).

Intracellular Recording and Peptide Application

-

Electrode Preparation: Glass microelectrodes are pulled to a fine tip (resistance of 10-20 MΩ) and backfilled with a 3 M KCl solution.

-

Neuron Identification: LUQ neurons are identified based on their characteristic size, position, and pigmentation on the ventral surface of the ganglion.

-

Intracellular Recording: The microelectrode is advanced into the soma of an LUQ neuron using a micromanipulator. The resting membrane potential and spontaneous firing rate are recorded using a suitable amplifier and data acquisition system.

-

Peptide Application: A stock solution of synthetic α-BCP(1-8) is prepared in ASW. The peptide is applied to the ganglion via arterial perfusion, allowing for a controlled and uniform delivery to the neurons.

-

Data Acquisition: Changes in the membrane potential and firing frequency of the LUQ neuron are recorded before, during, and after the application of α-BCP(1-8) at various concentrations to assess its inhibitory effect.

Conclusion

α-BCP(1-8) is a potent endogenous neuropeptide that plays a significant modulatory role in the neuronal circuits of Aplysia. Its powerful inhibitory action on LUQ neurons, mediated by a Gαi-coupled receptor and the subsequent reduction in cAMP levels, highlights the intricate molecular mechanisms that fine-tune neuronal activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the physiological functions of this and other neuropeptides. Future studies focusing on obtaining precise dose-response data will be crucial for a more complete quantitative understanding of α-BCP(1-8)'s role in neuromodulation and for its potential as a tool in neuropharmacological research.

References

- 1. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of synthetic bag cell and atrial gland peptides on identified nerve cells in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship of the neurotransmitter alpha-bag cell peptide on Aplysia LUQ neurons: implications regarding its inactivation in the extracellular space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. jneurosci.org [jneurosci.org]

- 7. Primary structure and neuronal effects of alpha-bag cell peptide, a second candidate neurotransmitter encoded by a single gene in bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to α-Bag Cell Peptide (1-8) as a Neurotransmitter

Introduction

The neuroendocrine bag cell neurons of the marine mollusk Aplysia californica provide a powerful model system for understanding neuropeptide function and co-transmission.[1][2] These neurons orchestrate egg-laying behavior through the coordinated release of multiple bioactive peptides derived from a single precursor protein.[1][2][3][4] While Egg-Laying Hormone (ELH) mediates the excitatory and hormonal aspects of this behavior, a family of smaller peptides, the α-Bag Cell Peptides (α-BCPs), are responsible for key inhibitory neurotransmission within the abdominal ganglion.[1][5][6]

This guide focuses specifically on α-Bag Cell Peptide (1-8) (α-BCP(1-8)), an eight-residue fragment that has been identified as a potent neurotransmitter. It is derived from the nine-amino-acid peptide, α-BCP(1-9), which is directly encoded by the ELH gene.[1][3] α-BCP(1-8) plays a crucial role in modulating neuronal circuits by inhibiting specific target neurons and providing feedback regulation to the bag cells themselves.[7][8][9]

Core Function: A Potent Inhibitory Neurotransmitter

α-BCP(1-8) fulfills the primary criteria for identification as a neurotransmitter.[1][5][6] It is synthesized and stored in the presynaptic terminals of bag cell neurons, released upon neuronal discharge, and exerts a rapid and potent inhibitory effect on specific postsynaptic neurons, primarily the Left Upper Quadrant (LUQ) cells (L2, L3, L4, L6) of the abdominal ganglion.[1][3][5][10]

Processing and Potency

A key feature of the α-BCP system is a post-translational processing step that significantly enhances biological activity. The primary gene product, α-BCP(1-9), is cleaved by an intravesicular carboxypeptidase to generate α-BCP(1-8) and α-BCP(1-7).[1][6][11] This cleavage is critical, as α-BCP(1-8) is approximately 30 times more potent than its precursor, α-BCP(1-9), in producing inhibition of LUQ neurons.[4][6][11] This suggests that the processing acts as a regulatory mechanism to control the amount of inhibitory activity released during a bag cell discharge.[11]

Quantitative Data Summary

The following tables summarize the key quantitative and physical properties of α-BCP(1-8) and its related fragments.

| Peptide Properties | |

| Name | α-Bag Cell Peptide (1-8) |

| Sequence | H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-OH[3][12] |

| CAS Number | 87549-53-9[7][12][13] |

| Molecular Formula | C47H72N14O11[12][13] |

| Molecular Weight | 1009.16 Da[12] |

| Source | Aplysia californica (California Sea Hare)[12] |

| Relative Potency on LUQ Neuron Inhibition | |

| Peptide Fragment | Relative Potency |

| α-BCP(1-9) | 1x[4] |

| α-BCP(1-7) | 10x[1][4][6] |

| α-BCP(1-8) | 30x [1][4][6][11] |

Signaling Pathways and Mechanism of Action

α-BCP(1-8) is involved in at least two distinct signaling pathways: the inhibition of postsynaptic target neurons and the autoregulation of the presynaptic bag cells.

Inhibition of Left Upper Quadrant (LUQ) Neurons

Upon release, α-BCP(1-8) diffuses to and binds with high affinity to receptors on the surface of LUQ neurons. This interaction leads to a rapid and transient change in membrane conductance, resulting in hyperpolarization and the inhibition of firing.[1][5] The short duration of this action is due to rapid inactivation of the peptide by extracellular peptidases.[1][6]

Caption: Inhibitory signaling pathway of α-BCP(1-8) on LUQ neurons.

Autoregulation of Bag Cell Neurons

α-BCP also acts as an auto-inhibitory transmitter. It acts on autoreceptors on the bag cell neurons themselves to terminate their long-lasting discharge.[9] This feedback mechanism involves the modulation of intracellular cyclic AMP (cAMP) levels and the activity of voltage-dependent potassium currents.[9] This suggests that as α-BCP accumulates in the extracellular space during a discharge, it contributes to shutting off its own release, ensuring a controlled period of peptide secretion.

Caption: Auto-inhibitory feedback loop of α-BCP on bag cell neurons.

Experimental Protocols

The characterization of α-BCP(1-8) as a neurotransmitter has relied on a combination of biochemical and neurophysiological techniques.

Peptide Purification and Identification

-

Objective: To isolate and identify neuroactive peptides from Aplysia bag cell clusters.

-

Methodology:

-

Extraction: Bag cell clusters are dissected and homogenized in an acidic solution to precipitate larger proteins and solubilize peptides.

-

Size-Exclusion Chromatography: The acid-soluble extract is fractionated on a Sephadex G-50 column to separate molecules by size.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing inhibitory activity in bioassays are further purified using reverse-phase HPLC. A gradient of an organic solvent (e.g., n-propanol or acetonitrile) is used to elute peptides based on their hydrophobicity.[5]

-

Sequence Analysis: The primary amino acid sequence of purified peptides is determined by Edman degradation.[3]

-

Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the mass of the purified peptides and identify different processed forms (e.g., α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7)) directly from single neurons or extracts.[14][15]

-

Electrophysiological Recording and Peptide Application

-

Objective: To measure the physiological effects of α-BCP on target neuron activity.

-

Methodology:

-

Preparation: The abdominal ganglion is dissected from an Aplysia and pinned in a recording chamber.

-

Arterial Perfusion: The ganglion is continuously perfused with artificial sea water via the abdominal artery. Synthetic peptides or HPLC-purified fractions can be added to the perfusate to be delivered to the neurons.[5]

-

Intracellular Recording: Sharp glass microelectrodes filled with a conductive solution (e.g., 3 M KCl) are used to impale the somata of identified neurons (e.g., LUQ cells or bag cells).[3]

-

Data Acquisition: The membrane potential and firing activity of the neuron are recorded before, during, and after the application of the peptide to measure changes such as hyperpolarization, depolarization, and alterations in membrane conductance.[5]

-

Cross-Desensitization: To confirm that the native transmitter and the synthetic peptide act on the same receptor, the ganglion is perfused with a high concentration of synthetic α-BCP to desensitize the receptors. A bag cell discharge is then triggered; a reduced or absent inhibitory response in the target neuron indicates that both substances share a common receptor mechanism.[1][5]

-

Caption: Experimental workflow for electrophysiological analysis.

Structure-Activity Relationship and Inactivation

Studies using synthetic fragments of α-BCP have demonstrated that the core sequence Phe6-Tyr7 is both necessary and sufficient to produce the inhibitory activity on LUQ neurons.[10] This highlights the importance of these aromatic residues for receptor binding and activation.

The biological actions of α-BCPs are terminated by rapid enzymatic degradation in the extracellular space.[1][6] A combination of peptidase activities, including a diaminopeptidase-IV-like enzyme and a neutral metalloendopeptidase-like enzyme, cleave the peptide into inactive fragments.[10] This rapid inactivation ensures that the inhibitory signal is localized and temporally precise, contrasting with the more prolonged, hormone-like actions of the co-released ELH.[1][6]

Conclusion

α-Bag Cell Peptide (1-8) is a well-characterized neuropeptide that functions as a potent and fast-acting inhibitory neurotransmitter in the Aplysia nervous system. Its activity is tightly regulated through precursor processing, which dramatically increases its potency, and by rapid extracellular degradation, which ensures temporal precision. The study of α-BCP(1-8) has provided critical insights into the mechanisms of neuropeptide co-transmission, feedback regulation, and the enzymatic control of signaling. This body of work establishes a valuable framework for professionals in neuroscience and drug development exploring the complexities of peptidergic modulation in neuronal circuits.

References

- 1. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bag cell neurons - Scholarpedia [scholarpedia.org]

- 3. pnas.org [pnas.org]

- 4. Primary structure and neuronal effects of alpha-bag cell peptide, a second candidate neurotransmitter encoded by a single gene in bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. jneurosci.org [jneurosci.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorbyt.com [biorbyt.com]

- 9. jneurosci.org [jneurosci.org]

- 10. Structure-activity relationship of the neurotransmitter alpha-bag cell peptide on Aplysia LUQ neurons: implications regarding its inactivation in the extracellular space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alpha-Bag cell peptide [1-8] [novoprolabs.com]

- 13. a-Bag Cell Peptide (1-8) - Immunomart [immunomart.com]

- 14. Proteolytic processing of the Aplysia egg-laying hormone prohormone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Inhibitory Effects of α-Bag Cell Peptide (1-8) on Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bag Cell Peptide (1-8) [α-BCP(1-8)] is a neuropeptide derived from the multitransmitter bag cell neurons of the marine mollusk, Aplysia californica. This peptide has been identified as a key inhibitory neurotransmitter, playing a crucial role in regulating neuronal activity. This technical guide provides a comprehensive overview of the inhibitory effects of α-BCP(1-8), detailing its mechanism of action, summarizing quantitative data on its potency, outlining key experimental protocols for its study, and visualizing its signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the neuroinhibitory properties of this peptide and its potential therapeutic applications.

Introduction

The bag cell neurons of Aplysia are a well-established model system for studying neuropeptide function. These neurons co-release multiple peptides derived from a common precursor protein, including the egg-laying hormone (ELH) and α-Bag Cell Peptides (α-BCPs).[1][2] While ELH mediates excitatory responses, α-BCPs are responsible for inhibitory effects on specific target neurons.[1][2] α-BCP is found in several forms, including the nine-amino-acid peptide α-BCP(1-9), and its shorter, more potent fragments, α-BCP(1-8) and α-BCP(1-7).[1][2][3] This guide focuses specifically on α-BCP(1-8), a potent inhibitor of left upper quadrant (LUQ) neurons and the bag cell neurons themselves.[4][5][6]

Quantitative Data on Inhibitory Potency

The inhibitory potency of α-BCP(1-8) has been compared to its related peptides, α-BCP(1-9) and α-BCP(1-7). The data consistently demonstrates that the enzymatic cleavage of α-BCP(1-9) to its shorter fragments significantly enhances its inhibitory activity.

| Peptide | Relative Potency | Reference |

| α-BCP(1-9) | 1 | [3] |

| α-BCP(1-8) | 30 | [2][7][8] |

| α-BCP(1-7) | 10 | [2][3][7] |

Table 1: Relative Inhibitory Potency of α-Bag Cell Peptides on Left Upper Quadrant (LUQ) Neurons. The data indicates that α-BCP(1-8) is the most potent of the three related peptides in inhibiting LUQ neurons.

Mechanism of Action and Signaling Pathways

α-BCP(1-8) exerts its inhibitory effects through a multifaceted mechanism, primarily involving autoreceptors on the bag cell neurons and direct action on target neurons like the LUQ cells.

Autoinhibition of Bag Cell Neurons

α-BCP(1-8) acts on autoreceptors on the bag cell neurons to terminate their characteristic long-lasting discharge.[9] This autoinhibitory feedback loop is crucial for regulating the duration of neuropeptide release. The proposed signaling pathway involves:

-

Receptor Binding: α-BCP(1-8) binds to specific autoreceptors on the bag cell neuron membrane.[9]

-

cAMP Reduction: This binding leads to a significant reduction in both basal and forskolin-stimulated levels of cyclic AMP (cAMP) within the bag cells.[9]

-

Modulation of Potassium Currents: The decrease in cAMP levels influences voltage-dependent potassium currents. Specifically, α-BCP(1-8) enhances an inwardly rectifying potassium current.[9]

-

Hyperpolarization and Inhibition: The enhanced potassium efflux leads to hyperpolarization of the neuron, making it less likely to fire action potentials and thus inhibiting the ongoing discharge.[9]

Caption: Signaling pathway of α-BCP(1-8) autoinhibition in bag cell neurons.

Inhibition of Left Upper Quadrant (LUQ) Neurons

α-BCP(1-8) directly inhibits the firing of LUQ neurons. This action is characterized by a rapid onset and a shorter duration compared to the excitatory effects of ELH.[2][7] The inhibitory mechanism involves an increase in membrane conductance, likely to potassium and/or chloride ions, leading to hyperpolarization of the LUQ neuron.[1][6]

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the inhibitory effects of α-BCP(1-8).

Preparation of Aplysia Abdominal Ganglion

This protocol describes the dissection and preparation of the abdominal ganglion from Aplysia californica for electrophysiological recordings.

Materials:

-

Aplysia californica (400-1500 gm)

-

Seawater with 10 mM HEPES (pH 7.6) and 1 gm/liter dextrose

-

Dissection tools

-

Sylgard-coated petri dish

-

Pins

Procedure:

-

Anesthetize the Aplysia by injecting an isotonic MgCl2 solution.

-

Dissect out the abdominal ganglion.

-

Pin the ganglion in a 1 ml capacity chamber with a Sylgard base.

-

Continuously superfuse the preparation with the seawater/HEPES/dextrose solution at a rate of 30 ml/hr.[1]

Electrophysiology and Peptide Perfusion

This protocol outlines the method for intracellular recording from neurons and the application of peptides.

Materials:

-

Prepared abdominal ganglion

-

Glass microelectrodes (filled with 2 M potassium acetate)

-

Micromanipulator

-

Amplifier and data acquisition system

-

Perfusion system for peptide application

Procedure:

-

Impale individual neurons (e.g., LUQ neurons or bag cell neurons) with glass microelectrodes.

-

Record the resting membrane potential and spontaneous firing activity.

-

To test the effect of α-BCP(1-8), arterially perfuse the peptide at known concentrations into the superfusion line.[1]

-

Record the changes in membrane potential and firing rate in response to the peptide application.

-

To study the effect of endogenous peptide release, stimulate the bag cell cluster with a short train of electrical pulses via an extracellular electrode to trigger a burst discharge.[1]

-

Record the subsequent inhibitory postsynaptic potentials (IPSPs) in the target neurons.

Caption: Experimental workflow for electrophysiological analysis.

Conclusion

α-Bag Cell Peptide (1-8) is a potent neuroinhibitory peptide that plays a significant role in the regulation of neuronal circuits in Aplysia. Its mechanism of action, involving both autoinhibition and direct inhibition of target neurons, highlights the complexity of peptidergic signaling. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the physiological roles of α-BCP(1-8) and the potential for developing novel therapeutic agents that target similar inhibitory pathways in other species. The clear structure-activity relationship, where the truncated form of the peptide exhibits significantly higher potency, offers a compelling avenue for the design of potent and specific neuromodulatory drugs.

References

- 1. jneurosci.org [jneurosci.org]

- 2. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Primary structure and neuronal effects of alpha-bag cell peptide, a second candidate neurotransmitter encoded by a single gene in bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. a-Bag Cell Peptide (1-8) - Immunomart [immunomart.com]

- 5. biorbyt.com [biorbyt.com]

- 6. Effects of synthetic bag cell and atrial gland peptides on identified nerve cells in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter | Journal of Neuroscience [jneurosci.org]

- 8. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha bag cell peptide directly modulates the excitability of the neurons that release it | Journal of Neuroscience [jneurosci.org]

α-Bag Cell Peptide (1-8): A Technical Guide for Neuroscientists and Drug Development Professionals

An In-depth Examination of the Sequence, Structure, and Function of a Key Neuromodulator in Aplysia

Abstract

α-Bag Cell Peptide (1-8) [α-BCP(1-8)] is an octapeptide neurotransmitter found in the marine mollusk Aplysia californica. It plays a crucial role in regulating neuronal activity, primarily through the inhibition of specific neuronal populations. This technical guide provides a comprehensive overview of the sequence, structure, and biological function of α-BCP(1-8), intended for researchers, scientists, and professionals in the field of drug development. The document details its amino acid sequence, a predicted three-dimensional structure, and its known signaling pathway. Furthermore, it outlines key experimental protocols for its synthesis, purification, and biological characterization, and presents available quantitative data in a structured format.

Peptide Sequence and Physicochemical Properties

The primary structure of α-Bag Cell Peptide (1-8) was determined by Edman degradation.[1] The amino acid sequence is as follows:

H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-OH

This sequence gives the peptide a unique combination of hydrophobic, hydrophilic, and charged residues that are critical for its structure and function.

| Property | Value |

| Full Name | α-Bag Cell Peptide (1-8) |

| Abbreviation | α-BCP(1-8) |

| Sequence (Three-Letter) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser |

| Sequence (One-Letter) | APRLRFYS |

| Molecular Formula | C₄₇H₇₄N₁₄O₁₁ |

| Molecular Weight | 1015.18 g/mol |

| N-terminus | Alanine (Ala) |

| C-terminus | Serine (Ser) |

Predicted Three-Dimensional Structure

To date, an experimentally determined three-dimensional structure of α-BCP(1-8) has not been deposited in the Protein Data Bank (PDB). However, computational modeling can provide valuable insights into its likely conformation. Based on its primary sequence, a predicted 3D structure suggests a flexible peptide with the potential for both alpha-helical and random coil elements, allowing it to adapt its conformation upon receptor binding. The presence of proline may induce a kink in the peptide backbone, while the aromatic residues (phenylalanine and tyrosine) can engage in hydrophobic and stacking interactions. The charged arginine residues are likely important for electrostatic interactions with its receptor.

Signaling Pathway and Biological Function

α-BCP(1-8) is a neuropeptide that functions as an inhibitory neurotransmitter in the abdominal ganglion of Aplysia.[1] It is one of several peptides derived from the egg-laying hormone (ELH) precursor protein. The primary targets of α-BCP(1-8) are the left upper quadrant (LUQ) neurons.[1]

The binding of α-BCP(1-8) to its putative G-protein coupled receptor (GPCR) on the surface of LUQ neurons is thought to initiate an intracellular signaling cascade. This cascade likely involves the modulation of second messengers, such as cyclic AMP (cAMP) or inositol (B14025) phosphates, leading to the opening or closing of ion channels. The ultimate effect is a hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.

Quantitative Data

Quantitative studies have demonstrated the relative potency of α-BCP(1-8) compared to other fragments of the α-Bag Cell Peptide.

| Peptide Fragment | Relative Potency (Inhibition of LUQ Neurons) | Reference |

| α-BCP(1-7) | 1 | [1] |

| α-BCP(1-8) | ~3 | [1] |

| α-BCP(1-9) | ~0.1 | [2] |

Note: Relative potency is compared to α-BCP(1-7).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of α-BCP(1-8)

This protocol outlines the manual synthesis of α-BCP(1-8) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Ala, Pro, Arg(Pbf), Leu, Phe, Tyr(tBu), Ser(tBu))

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of the Fmoc-protected amino acid (starting with Fmoc-Ser(tBu)-OH) and 3 equivalents of HOBt in DMF.

-

Add 3 equivalents of HBTU and 6 equivalents of DIPEA.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor coupling completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr(tBu), Phe, Arg(Pbf), Leu, Arg(Pbf), Pro, Ala).

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter to separate the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude α-BCP(1-8) peptide

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. Filter the solution through a 0.22 µm syringe filter.

-

HPLC Setup:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Set the detector to monitor absorbance at 214 nm and 280 nm.

-

-

Purification:

-

Inject the prepared sample onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate of 1 mL/min for an analytical column or scaled up accordingly for a preparative column.

-

Collect fractions corresponding to the major peaks.

-

-

Analysis and Pooling:

-

Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure α-BCP(1-8).

-

Pool the pure fractions.

-

-

Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Electrophysiological Recording of LUQ Neuron Inhibition

This protocol describes intracellular recording from Aplysia LUQ neurons to assess the inhibitory effect of α-BCP(1-8).

Materials:

-

Aplysia californica abdominal ganglion

-

Dissection tools

-

Perfusion chamber

-